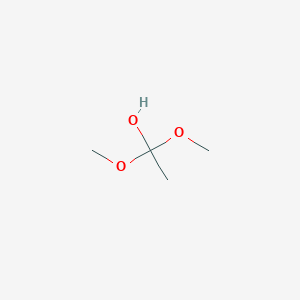

Dimethoxy ethanol

Cat. No. B8470860

Key on ui cas rn:

58982-50-6

M. Wt: 106.12 g/mol

InChI Key: ABFQGXBZQWZNKI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07786156B2

Procedure details

A 1 L flask is charged with 2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-N,N-dimethyl-acetamide (Reference Example 1) (31.2 g, 0.1 mol), sodium borohydride (11.8 g 96%, 0.3 mol), and 250 mL of dimethoxyethanol (DME). The mixture is cooled to −15° C., and to the stirred suspension, BF3-etherate (56.6 g, 0.4 mol) is added dropwise. The temperature is maintained between −15 and −10° C. during the exothermic addition. The mixture is then allowed to warm slowly to ambient temperature (25-27° C.), and left stirring over night. The mixture is cooled with an ice bath and quenched by the addition of 4N NaOH (200 mL). The formed viscous emulsion is heated to 80° C. for 30 minutes, then diazabicyclo[2.2.2]cyclooctane (DABCO) (12.7 g 97%, 0.11 mol) is added, and then the mixture is heated for two additional hours under reflux. After cooling to ambient temperature, the aqueous layer is removed and the organic layer is extracted twice with each 50 mL of a 4 N NaOH.solution. After re-extraction of the combined inorganic layers with toluene (150 mL), the aqueous phase is disposed off, and the toluene layer is added back into the reaction vessel. To the vessel, additional toluene (150 mL) is added and the mixture is then extracted with water (200 mL). The aqueous layer is separated, and extracted twice with each 150 mL of toluene. After disposal of the inorganic the combined toluene layers are extracted for three times with water (300 mL, 2×150 mL), and the aqueous layer is again discarded. The toluene layer is then extracted twice with 4N HCl (100 mL and 50 mL). Using the combined acidic extracts, the pH is then adjusted to 14 by the addition of 4 N NaOH. Then the aqueous layer is extracted twice with tert-butyl methyl ether TBME (150 mL and 50 mL), and the combined extracts are washed with brine (50 mL) and then transferred into a 500 mL flask. To the stirred TBME solution, MnO2 (34.8 g, 0.4 mol) is then added, and temporarily the temperature rises to 40° C. After one hour the aniline by-product has been converted completely, and then the MnO2 is filtered off. Removal of the solvent from the filtrate gives the title product as a colourless viscous oil which crystallizes (23.85 g, 85%), mp=95-96° C.

Name

2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-N,N-dimethyl-acetamide

Quantity

31.2 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=O)[C:5]2([CH2:13][C:14]([N:16]([CH3:18])[CH3:17])=O)O.[BH4-].[Na+].COC(OC)(O)C.B(F)(F)F.C1CCCCCCC1.NC1C=CC=CC=1>O=[Mn]=O.CC(OC)(C)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:13][CH2:14][N:16]([CH3:17])[CH3:18] |f:1.2|

|

Inputs

Step One

|

Name

|

2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-N,N-dimethyl-acetamide

|

|

Quantity

|

31.2 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C2C(C(NC2=CC1)=O)(O)CC(=O)N(C)C

|

|

Name

|

|

|

Quantity

|

11.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

COC(C)(O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B(F)(F)F

|

Step Three

|

Name

|

|

|

Quantity

|

12.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CCCCCCC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-15 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring over night

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature is maintained between −15 and −10° C. during the exothermic addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm slowly to ambient temperature (25-27° C.)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is cooled with an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched by the addition of 4N NaOH (200 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The formed viscous emulsion is heated to 80° C. for 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is heated for two additional hours

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous layer is removed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the organic layer is extracted twice with each 50 mL of a 4 N NaOH

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

After re-extraction of the combined inorganic layers with toluene (150 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the toluene layer is added back into the reaction vessel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the vessel, additional toluene (150 mL) is added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the mixture is then extracted with water (200 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer is separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted twice with each 150 mL of toluene

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

After disposal of the inorganic the combined toluene layers are extracted for three times with water (300 mL, 2×150 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The toluene layer is then extracted twice with 4N HCl (100 mL and 50 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the pH is then adjusted to 14 by the addition of 4 N NaOH

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Then the aqueous layer is extracted twice with tert-butyl methyl ether TBME (150 mL and 50 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined extracts are washed with brine (50 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred into a 500 mL flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rises to 40° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the MnO2 is filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of the solvent from the filtrate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=C2C(=CNC2=CC1)CCN(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |